Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
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Overview
Description
Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H24N4O6P2. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of appropriate phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and continuous monitoring of pH levels. The final product is purified through crystallization and filtration techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonic acid compounds.
Substitution: The bisphosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have applications in different fields .
Scientific Research Applications
Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone health and as a treatment for osteoporosis.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group binds to calcium ions, inhibiting the activity of enzymes involved in bone resorption. This makes it effective in treating conditions like osteoporosis .
Comparison with Similar Compounds
Similar Compounds
- Disodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
Triammonium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to its sodium counterparts .
Properties
CAS No. |
94107-77-4 |
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Molecular Formula |
C5H24N4O6P2 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
triazanium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);3*1H3 |
InChI Key |
FGBZENWTEWQOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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